molecular formula C8H10ClNO B15240795 O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine

O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine

Cat. No.: B15240795
M. Wt: 171.62 g/mol
InChI Key: NHAVHLVFDHOINY-UHFFFAOYSA-N
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Description

O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a chlorinated methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the chlorinated methylphenyl moiety can interact with hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A structurally related compound with similar chemical properties.

    4-Chloro-3-methylbenzylamine: Another related compound with an amine group instead of a hydroxylamine group.

Uniqueness

O-[(4-Chloro-3-methyl-phenyl)methyl]hydroxylamine is unique due to the presence of both a hydroxylamine group and a chlorinated methylphenyl moiety

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

O-[(4-chloro-3-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4H,5,10H2,1H3

InChI Key

NHAVHLVFDHOINY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CON)Cl

Origin of Product

United States

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